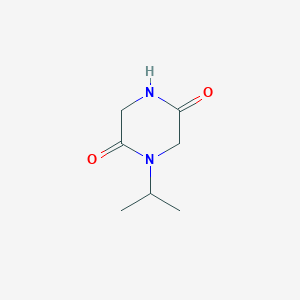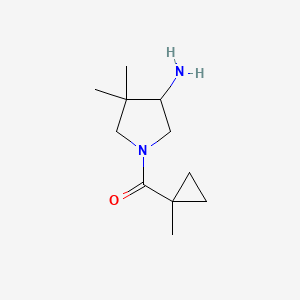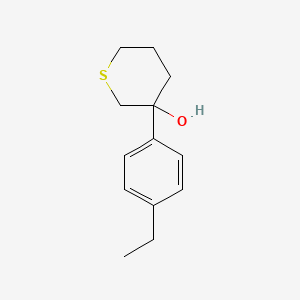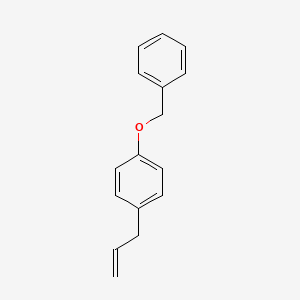
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-benzyloxybenzene is an organic compound with the molecular formula C16H16O It is a derivative of benzene, featuring an allyl group (–CH2CH=CH2) and a benzyloxy group (–OCH2C6H5) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-4-benzyloxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-benzyloxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 1-allyl-4-benzyloxybenzene are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-4-benzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form 1-propyl-4-benzyloxybenzene.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of 1-propyl-4-benzyloxybenzene.
Substitution: Formation of various substituted benzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-benzyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-allyl-4-benzyloxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-4-methoxybenzene (Estragole): Similar structure but with a methoxy group instead of a benzyloxy group.
1-Allyl-4-hydroxybenzene (Eugenol): Contains a hydroxyl group instead of a benzyloxy group.
1-Allyl-4-ethoxybenzene: Features an ethoxy group instead of a benzyloxy group.
Uniqueness: 1-Allyl-4-benzyloxybenzene is unique due to the presence of both an allyl and a benzyloxy group, which confer distinct chemical reactivity and potential applications. The benzyloxy group provides additional stability and can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes.
Eigenschaften
CAS-Nummer |
90617-59-7 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C16H16O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h2-5,7-12H,1,6,13H2 |
InChI-Schlüssel |
RGXAYGBSOLICPF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


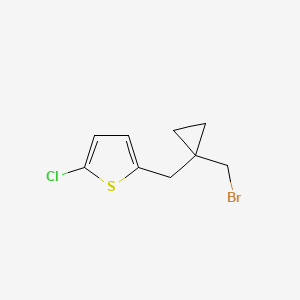
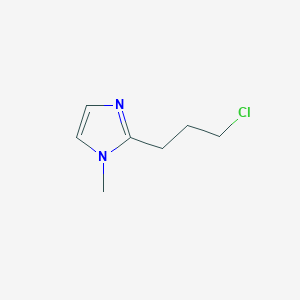

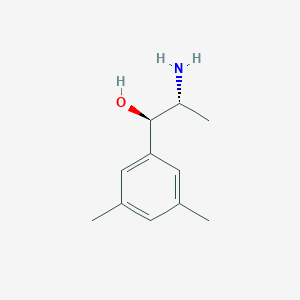
![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
